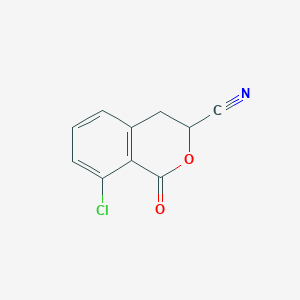![molecular formula C11H8FNO B13198174 5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an oxirane ring, and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Indene Derivative: The initial step involves the synthesis of an indene derivative through a Friedel-Crafts alkylation reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Spirocyclic Structure: The spirocyclic structure is formed through a cyclization reaction, often involving a base-catalyzed intramolecular nucleophilic substitution.
Oxirane Ring Formation: The oxirane ring is introduced via an epoxidation reaction using peracids like m-chloroperbenzoic acid.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
- 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyran]
- 5-Fluoro-2,3-dihydrospiro[indene-1,2’-thiirane]
Uniqueness
5-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is unique due to its combination of a fluorine atom, an oxirane ring, and a carbonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H8FNO |
|---|---|
Molekulargewicht |
189.19 g/mol |
IUPAC-Name |
6-fluorospiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C11H8FNO/c12-8-1-2-9-7(5-8)3-4-11(9)10(6-13)14-11/h1-2,5,10H,3-4H2 |
InChI-Schlüssel |
CNDNUEYSYDRXPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C(O2)C#N)C3=C1C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


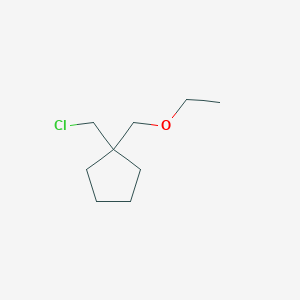
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

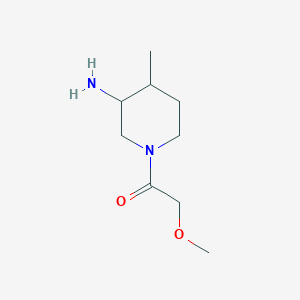
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
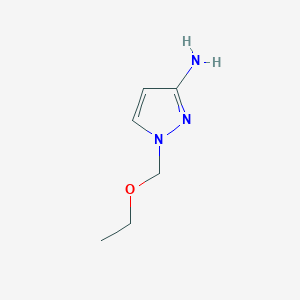
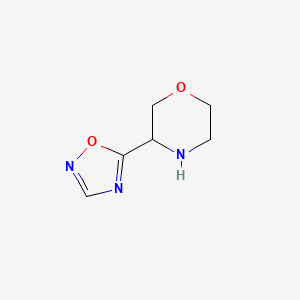
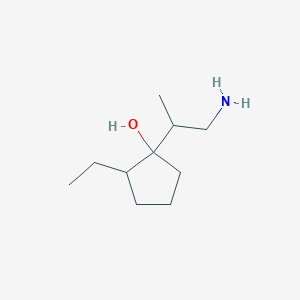
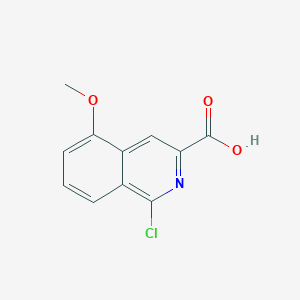
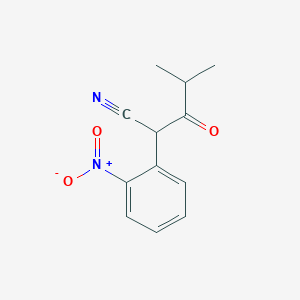
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
